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Compound of Interest

Compound Name: 11-Ketofistularin 3

Cat. No.: B124391

An In-depth Exploration of the Pharmacological Potential of Marine-Derived Bromotyrosine
Alkaloids for Researchers, Scientists, and Drug Development Professionals.

Marine sponges of the order Verongida are a prolific source of structurally diverse and
biologically active bromotyrosine alkaloids. These specialized metabolites, characterized by the
presence of one or more brominated tyrosine residues, have garnered significant attention in
the scientific community for their wide array of pharmacological properties. This technical guide
provides a comprehensive overview of the biological activities of these fascinating natural
products, with a focus on their anticancer, antimicrobial, and enzyme-inhibitory potential.
Detailed experimental protocols and visual representations of key signaling pathways are
included to facilitate further research and development in this promising area of marine
biotechnology.

Quantitative Bioactivity of Bromotyrosine Alkaloids

The biological efficacy of bromotyrosine alkaloids has been quantified against various targets,
including cancer cell lines, pathogenic microbes, and key enzymes. The following tables
summarize the reported half-maximal inhibitory concentration (IC50), minimum inhibitory
concentration (MIC), and effective dose (ED50) values for a selection of these compounds.

Table 1: Anticancer Activity of Bromotyrosine Alkaloids
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Compound Cancer Cell Line Activity (IC50) Reference
Aerophobin-1 MCF-7 (Breast) 0.8 uM [1]
Purealidin Q MCEF-7 (Breast) Not specified [1]
, _ ~ UACC-257
Aplysinopsin analog 3i 13.3 nM [2]
(Melanoma)
Aplysinopsin analog 3i OVCAR-8 (Ovarian) 19.5 nM [2]
Aplysinopsin analog 3f MCF-7 (Breast) 4.4 uM [3]
Aplysinopsin analog 3j MCF-7 (Breast) 5.2 uM [3]
Aplysinopsin analog
ab PC3 (Prostate) 0.037 uM [1]
Aplysinopsin analog
. PC3 (Prostate) 0.056 uM [1]
a
Aplysinopsin analog
4 PC3 (Prostate) 0.073 uM [1]
c
Fistularin-3 Not specified Not specified [3]
11-Ketofistularin-3 Not specified Not specified [3]
Clavatadine C analog
18 A-375 (Melanoma) 0.4 uM [4]
Pseudoceroxime B U87MG (Glioma) Moderate [5]
Pseudoceroxime D U251 (Glioma) Moderate [5]

Table 2: Antimicrobial Activity of Bromotyrosine
Alkaloids

© 2025 BenchChem. All rights reserved. 2/13 Tech Support


https://www.researchgate.net/publication/7244580_In_vitro_properties_of_antimicrobial_bromotyrosine_alkaloids
https://www.researchgate.net/publication/7244580_In_vitro_properties_of_antimicrobial_bromotyrosine_alkaloids
https://pmc.ncbi.nlm.nih.gov/articles/PMC4943341/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4943341/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8537272/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8537272/
https://www.researchgate.net/publication/7244580_In_vitro_properties_of_antimicrobial_bromotyrosine_alkaloids
https://www.researchgate.net/publication/7244580_In_vitro_properties_of_antimicrobial_bromotyrosine_alkaloids
https://www.researchgate.net/publication/7244580_In_vitro_properties_of_antimicrobial_bromotyrosine_alkaloids
https://pmc.ncbi.nlm.nih.gov/articles/PMC8537272/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8537272/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8305101/
https://www.researchgate.net/figure/Bromotyrosine-alkaloids-isolated-from-the-marine-sponge-P-purpurea-The-13-C-NMR_fig4_273784018
https://www.researchgate.net/figure/Bromotyrosine-alkaloids-isolated-from-the-marine-sponge-P-purpurea-The-13-C-NMR_fig4_273784018
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b124391?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Compound Microorganism Activity (MIC) Reference
Various clinical
EXEG1706 ) 2.5-25 pg/mL [6][7]
isolates
Major
lanthellin Bacteria and Fungi antibiotic/antifungal [2]
component
Methicillin-resistant
(+)-Aeroplysinin-1 Staphylococcus <32 pg/mL [5]
aureus (MRSA)
Pseudoceroxime A MRSA ATCC 43300 5.2-7.1 uM [5]
Pseudoceroxime B MRSAATCC 43300 5.2-7.1 uM [5]
Pseudocerolide C MRSA ATCC 43300 5.2-7.1 uM [5]

Table 3: Antiviral Activity of Bromotyrosine Alkaloids
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Compound

Virus

Activity
(ED50/EC50/%
Inhibition)

Reference

Moloka'iamine

Herpes Simplex Virus
I (HSV-II)

90% inhibition at 10
pg/mL

[3]

Human
Mololipids Immunodeficiency ED50: 52.2 uM [3]
Virus 1 (HIV-1)
Fistularin-3 Feline Leukemia Virus  ED50: 22 uM [2][3]
Fistularin-3 HIV-1 EC50: 6.9 uM [3]
11-Ketofistularin-3 Feline Leukemia Virus  ED50: 42 uM [2][3]

Psammaplysin D

HIV-1 (Haitian RF

strain)

51% inhibition at 0.1
pg/mL

[2]

74% inhibition at 20

Aeroplysinin-1 HIV-1
Y
o 57% inhibition at 80
Purealidin B HIV-1
pM
3-bromo-5-hydroxy-O- 47% inhibition at 80
HIV-1

methyltyrosine

pM

Table 4: Enzyme Inhibitory Activity of Bromotyrosine
Alkaloids
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Compound Enzyme Activity (IC50) Reference
Purealidin Q Acetylcholinesterase 1.2 uM [1]
Aplysamine 2 Acetylcholinesterase 1.3 uM [1]
Homoaerothionin Acetylcholinesterase 4.5 uM [1]
Fistularin 1 Acetylcholinesterase 47.5 pM [1]
Isoanomoian A Acetylcholinesterase 70 uM [1]
Aplyzanzine A Acetylcholinesterase 104 uM [1]
] Histone Deacetylase 1

Psammaplin A 45 nM

(HDAC1)

DNA
Psammaplin A 18.6 nM

Methyltransferases

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the evaluation of
bromotyrosine alkaloid bioactivity.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric
method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

o Cell Seeding: Plate cells in a 96-well plate at a density of 3,000-5,000 cells per well and
allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

o Compound Treatment: Prepare serial dilutions of the bromotyrosine alkaloids in culture
medium. Replace the existing medium with the medium containing the test compounds and
incubate for a specified period (e.qg., 24, 48, or 72 hours).

o MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline
(PBS). Dilute the MTT stock solution 1:1000 in fresh culture medium to a final concentration
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of 5 pg/mL. Remove the compound-containing medium from the wells and add 110 pL of the
MTT solution to each well.

 Incubation: Incubate the plate for 2-6 hours at 37°C. During this time, viable cells with active
mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

e Solubilization of Formazan: Carefully remove the MTT solution without disturbing the
formazan crystals. Add 100 pL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or
acidified isopropanol, to each well. Gently shake the plate to dissolve the crystals.

o Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength
of 570 nm using a microplate reader.

o Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The
IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be
determined by plotting cell viability against the logarithm of the compound concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution
Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory
Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol:

o Preparation of Antimicrobial Dilutions: Prepare serial twofold dilutions of the bromotyrosine
alkaloids in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

e Inoculum Preparation: Prepare a standardized bacterial or fungal suspension adjusted to a
0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). Further dilute the inoculum to
achieve a final concentration of approximately 5 x 10"5 CFU/mL in the wells.

¢ Inoculation: Inoculate each well of the microtiter plate with the standardized microbial
suspension. Include a growth control well (medium and inoculum without the compound) and
a sterility control well (medium only).
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 Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria)
for 18-24 hours.

o MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the
lowest concentration of the antimicrobial agent that completely inhibits visible growth of the
microorganism.

Acetylcholinesterase Inhibition Assay: Ellman's Method

Ellman's method is a colorimetric assay used to measure the activity of acetylcholinesterase
(AChE) and to screen for its inhibitors.

Protocol:

o Reagent Preparation:

[e]

Phosphate buffer (pH 8.0).

o

Acetylthiocholine iodide (ATCI) as the substrate.

[¢]

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

o

Acetylcholinesterase (AChE) enzyme solution.

[e]

Test compounds (bromotyrosine alkaloids) dissolved in a suitable solvent.
o Assay Procedure:

o In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution to
each well.

o Add the AChE enzyme solution to initiate the reaction, except in the blank wells where
buffer is added instead.

o Pre-incubate the mixture for a short period (e.g., 15 minutes) at a controlled temperature
(e.g., 37°C).

o Initiate the enzymatic reaction by adding the substrate (ATCI) to all wells.
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e Measurement:

o The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a
yellow-colored 5-thio-2-nitrobenzoate anion.

o Measure the increase in absorbance at 412 nm over time using a microplate reader.
o Data Analysis:
o Calculate the rate of reaction for each concentration of the test compound.

o Determine the percentage of inhibition of AChE activity compared to a control without the
inhibitor.

o The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme
activity, can be calculated from a dose-response curve.

Signaling Pathways and Mechanisms of Action

Bromotyrosine alkaloids exert their biological effects through various mechanisms, including
the modulation of key signaling pathways involved in cell proliferation, survival, and
inflammation.

HDAC Inhibition and Wnt Signhaling by Psammaplin A

Psammaplin A is a potent inhibitor of histone deacetylases (HDACS), particularly HDAC1.
HDACSs are enzymes that play a crucial role in the epigenetic regulation of gene expression. By
inhibiting HDACs, psammaplin A leads to the accumulation of acetylated histones, resulting in a
more open chromatin structure and altered gene transcription. This activity has been shown to
activate the Wnt signaling pathway, a critical pathway in embryonic development and tissue
homeostasis that is often dysregulated in cancer.
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Psammaplin A-mediated HDAC inhibition and Wnt pathway activation.

Induction of Apoptosis via the Intrinsic Pathway

Several bromotyrosine alkaloids and their synthetic analogs have been demonstrated to induce
apoptosis, or programmed cell death, in cancer cells. One of the key mechanisms involves the
intrinsic apoptotic pathway, which is initiated by intracellular stress signals and converges on
the mitochondria. This pathway is tightly regulated by the Bcl-2 family of proteins. Pro-apoptotic
members like Bax translocate to the mitochondria, leading to the release of cytochrome c.
Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator
caspase-9. Activated caspase-9, in turn, activates effector caspases such as caspase-3,
leading to the execution of apoptosis. Some aplysinopsin analogs have been shown to
suppress the anti-apoptotic protein Bcl-2, thereby promoting this cascade.[1][7]
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Induction of apoptosis by bromotyrosine alkaloids via the intrinsic pathway.

© 2025 BenchChem. All rights reserved. 10/13 Tech Support


https://www.benchchem.com/product/b124391?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b124391?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

PPARYy Activation by Psammaplins

Psammaplin A and its analogs have also been identified as activators of the Peroxisome
Proliferator-Activated Receptor gamma (PPARY). PPARYy is a nuclear receptor that plays a key
role in adipogenesis, lipid metabolism, and inflammation. Its activation can lead to various
cellular responses, including anti-inflammatory effects and the regulation of cell growth and
differentiation. The activation of PPARy by psammaplins suggests a potential therapeutic
application for these compounds in metabolic diseases and inflammatory conditions, in addition
to their established anticancer properties.

Activation
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(e.g., Anti-inflammatory)
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Click to download full resolution via product page
Activation of the PPARY signaling pathway by Psammaplin A.

Conclusion and Future Directions

Bromotyrosine alkaloids from marine sponges represent a rich and diverse source of bioactive
compounds with significant therapeutic potential. Their demonstrated activities against cancer
cells, pathogenic microbes, and key enzymes highlight their promise as lead structures for the
development of new drugs. The elucidation of their mechanisms of action, including the
modulation of critical signaling pathways such as Wnt, apoptosis, and PPARYy, provides a solid
foundation for targeted drug design and optimization.

Future research should focus on several key areas:

o Expansion of Chemical Diversity: Continued exploration of marine sponges is likely to yield
novel bromotyrosine alkaloids with unique structural features and enhanced biological
activities.
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o Structure-Activity Relationship (SAR) Studies: Systematic modification of the core
bromotyrosine scaffold will be crucial for optimizing potency, selectivity, and pharmacokinetic
properties.

« In Vivo Efficacy and Safety: Promising compounds identified through in vitro screening must
be rigorously evaluated in preclinical animal models to assess their efficacy and safety
profiles.

o Target Identification and Validation: Further investigation into the molecular targets and
signaling pathways modulated by these alkaloids will provide a deeper understanding of their
mechanisms of action and may reveal novel therapeutic targets.

The in-depth technical information provided in this guide serves as a valuable resource for
researchers dedicated to harnessing the therapeutic potential of these remarkable marine
natural products. The continued investigation of bromotyrosine alkaloids holds great promise
for the discovery of next-generation therapies for a range of human diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [The Potent Bioactivity of Bromotyrosine Alkaloids: A
Technical Guide for Drug Discovery]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b124391#biological-activity-of-bromotyrosine-
alkaloids]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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